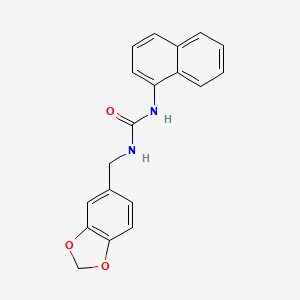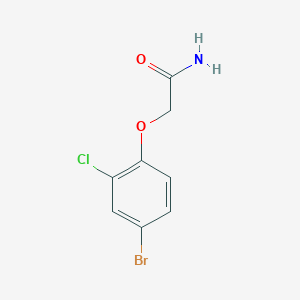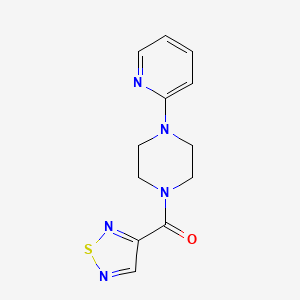![molecular formula C15H20N4O2 B5747540 N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)
N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as TBMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TBMU is a derivative of urea and contains an oxadiazole ring that makes it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of TBMU varies depending on its application. In cancer research, TBMU acts by inhibiting the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In neurodegenerative diseases, TBMU acts by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In agriculture, TBMU acts by inhibiting the activity of acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
TBMU has been found to have various biochemical and physiological effects depending on its application. In cancer research, TBMU inhibits the growth of cancer cells and induces apoptosis. In neurodegenerative diseases, TBMU prevents the death of neurons and improves cognitive function. In agriculture, TBMU inhibits the growth of weeds and promotes the growth of crops.
Vorteile Und Einschränkungen Für Laborexperimente
TBMU has several advantages and limitations for lab experiments. The advantages include its high yield and purity, its ability to inhibit specific enzymes, and its potential applications in various fields of scientific research. The limitations include its solubility in some solvents and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of TBMU. These include:
1. Development of TBMU derivatives with improved solubility and bioavailability.
2. Investigation of the potential of TBMU as a therapeutic agent for cancer and neurodegenerative diseases.
3. Development of TBMU-based herbicides with improved selectivity and efficacy.
4. Investigation of the potential of TBMU as a tool for studying enzyme activity and inhibition.
Conclusion:
TBMU is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method is straightforward, and it has shown promising results in cancer research, neurodegenerative diseases, and agriculture. Further research is needed to fully understand its mechanism of action and to develop TBMU derivatives with improved properties.
Synthesemethoden
The synthesis of TBMU involves the reaction of tert-butylisocyanate with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of TBMU is high, and the purity can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
TBMU has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the following areas:
1. Cancer Research: TBMU has been found to inhibit the growth of cancer cells in vitro and in vivo. It acts by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
2. Neurodegenerative Diseases: TBMU has been found to have neuroprotective effects and can prevent the death of neurons in the brain. It acts by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
3. Agriculture: TBMU has been found to have herbicidal properties and can be used as a selective herbicide. It acts by inhibiting the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10-6-5-7-11(8-10)13-17-12(21-19-13)9-16-14(20)18-15(2,3)4/h5-8H,9H2,1-4H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKANEHQRTCCDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)


![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)

![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)



![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)

![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)